3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-22-16(8-9-20-22)15-6-4-13(11-19-15)12-21-27(23,24)14-5-7-17(25-2)18(10-14)26-3/h4-11,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICBGHKNUFMDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl and pyridinyl components. One common approach is the reaction of 1-methyl-1H-pyrazole with 3-bromopyridine to form the pyridinyl-pyrazolyl intermediate. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The pyrazolyl ring can be reduced to form a pyrazoline derivative.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,4-dihydroxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide.
Reduction: 3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide pyrazoline.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Antiparasitic Activity
One of the significant applications of compounds similar to 3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is their antiparasitic activity. Research has highlighted the effectiveness of pyrazole-based sulfonamides against Leishmania species, which cause leishmaniasis, a neglected tropical disease.
Case Study: Antileishmanial Activity
A study focused on the synthesis and evaluation of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated promising results against Leishmania infantum and Leishmania amazonensis. Compounds exhibited low cytotoxicity while maintaining efficacy comparable to established treatments like pentamidine. The study suggested that modifications to the electronic properties and lipophilicity of these compounds could enhance their interaction with parasitic targets .
Antifungal Properties
The compound also shows potential antifungal activity. A related study synthesized novel pyridine-sulfonamide derivatives with 1,2,4-triazole substituents, which were tested against various Candida strains.
Case Study: Efficacy Against Candida
Several synthesized compounds demonstrated greater antifungal efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values below 25 µg/mL. This indicates a significant potential for developing new antifungal agents from similar chemical frameworks .
Molecular Modeling Insights
Molecular modeling studies have indicated that structural modifications can enhance binding affinity to target enzymes involved in folate metabolism. For instance, the introduction of various substituents on the pyrazole or pyridine rings can optimize interactions with active sites, potentially leading to more effective inhibitors .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Key Structural Differences
The target compound shares a benzenesulfonamide scaffold with analogs but diverges in substituent composition. A closely related inhibitor, 3,4-dimethoxy-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide (PDB ID: 4ZQL), replaces the pyridinyl-pyrazole group with a benzimidazolone ring bearing a 4-methoxyphenoxy substituent . Key distinctions include:
- Pyridinyl-pyrazole vs.
- Methoxy positioning: Both compounds feature 3,4-dimethoxy groups on the benzene ring, but the analog in 4ZQL includes an additional 4-methoxy group on the phenoxy substituent, which may influence hydrophobicity.
Implications for Binding and Activity
The crystal structure of 4ZQL reveals that its benzimidazolone-phenoxy group engages TRIM24’s bromodomain via hydrogen bonds with Pro1624 and water-mediated interactions, while the 3,4-dimethoxy benzene occupies a hydrophobic pocket . By contrast, the pyridinyl-pyrazole group in the target compound may favor interactions with polar residues (e.g., Asp1498 in TRIM24) due to its nitrogen-rich structure.
Physicochemical Properties
Methodological Considerations
Structural analyses of these compounds rely on crystallographic software such as SHELXL for refinement and WinGX/ORTEP for visualization . These tools enable precise determination of binding modes, critical for structure-activity relationship (SAR) studies.
Biological Activity
3,4-Dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide, with the CAS number 2034393-70-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 388.4 g/mol. The structural characteristics include a dimethoxy group, a benzenesulfonamide moiety, and a pyrazole-pyridine linkage which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 2034393-70-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine structures. Specifically, this compound has shown promising results in inhibiting various cancer cell lines.
-
In Vitro Studies :
- The compound demonstrated significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values were observed to be in the low micromolar range, indicating potent antiproliferative effects.
- A study reported that derivatives with similar structures exhibited IC50 values ranging from 0.39 µM to 49.85 µM against different cancer types, suggesting that modifications in the chemical structure can enhance activity against specific targets .
-
Mechanism of Action :
- The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, the compound may interfere with cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
- Additionally, molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression.
Other Biological Activities
Beyond anticancer properties, this compound may exhibit anti-inflammatory and antimicrobial activities based on structural similarities with known bioactive molecules.
- Anti-inflammatory Activity :
-
Antimicrobial Properties :
- Some studies have indicated that pyrazole derivatives can exhibit antimicrobial activity against various pathogens. However, specific data regarding this compound's antimicrobial efficacy remains limited and warrants further investigation.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis of Pyrazole Derivatives :
- Clinical Relevance :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a benzenesulfonamide core with substituted pyridine and pyrazole moieties. Key steps include:
- Sulfonylation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with an amine-functionalized pyridine intermediate .
- Pyrazole Incorporation : Introducing the 1-methyl-1H-pyrazole group via Suzuki-Miyaura coupling or nucleophilic substitution .
- Optimization : Use statistical experimental design (e.g., factorial or response surface methodology) to adjust parameters like solvent polarity, temperature, and catalyst loading. Evidence from similar sulfonamide syntheses suggests dichloromethane or toluene as optimal solvents, with Pd(PPh₃)₄ as a catalyst .
Q. How can structural characterization of this compound be performed to validate its purity and conformation?
- Methodological Answer : Combine spectroscopic and computational techniques:
- Spectroscopy : UV-Vis (λmax ~270–300 nm for aromatic systems), <sup>1</sup>H/<sup>13</sup>C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and HRMS for molecular weight confirmation .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrazole groups) .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate electronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or structural analogs. Strategies include:
- Meta-Analysis : Systematically compare datasets from PubChem and peer-reviewed studies, focusing on variables like cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with controlled modifications (e.g., methoxy → ethoxy groups) to isolate contributing factors .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., IC50 measurements in triplicate) to confirm reproducibility .
Q. What computational strategies are effective for predicting the reactivity and binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Prioritize binding pockets with high hydrophobicity (e.g., COX-2’s active site) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on key residues (e.g., Arg120 in COX-2) .
- QM/MM Calculations : Evaluate electronic transitions during sulfonamide-mediated inhibition using Gaussian 16 .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners in cell lysates .
- Kinase Profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., DiscoverX KINOMEscan) .
- Metabolomics : Track downstream metabolic changes via LC-MS in treated vs. untreated cells, focusing on pathways like arachidonic acid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
